1-(Difluoromethoxy)-4-iodobenzene
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. For instance, the synthesis of 1,4-difluoro-2,5-dimethoxybenzene involves the use of 1,4-difluoro-2,5-dimethoxybenzene as a precursor for iterative double benzyne-furan Diels-Alder reactions . Similarly, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved by aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of 1-(Difluoromethoxy)-4-iodobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be accurately determined using a combination of techniques. For example, the structure of 1,4-difluorobenzene was elucidated using gas-phase electron-diffraction scattering data and dipolar couplings from NMR experiments . This approach could be applied to determine the molecular structure of 1-(Difluoromethoxy)-4-iodobenzene, ensuring high accuracy in the interatomic distances and bond angles.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions. The paper on trifluoromethanesulfonic acid-catalyzed Friedel-Crafts alkylations demonstrates the reactivity of such compounds under acidic conditions. Although 1-(Difluoromethoxy)-4-iodobenzene is not specifically mentioned, the principles of these reactions could be relevant to its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For example, the redox properties of bis(phosphino)benzenes are investigated through electrochemical measurements . The presence of fluorine can affect the electron distribution within the molecule, which in turn influences its reactivity and stability. The electrochemical fluorination of aromatic compounds also highlights the impact of fluorine on the reactivity of these molecules.
Scientific Research Applications
Heck Reactions
1-(Difluoromethoxy)-4-iodobenzene can be used in Heck reactions, a type of palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of aryl halides with olefins. It's noted that Heck reactions using silica-supported palladium complex catalysts in a specific ionic liquid exhibit higher activities than in traditional solvents, along with easy product isolation and catalyst recycling (Okubo, Shirai, & Yokoyama, 2002).
Precursor in Synthesis
This compound is a valuable precursor for various organic transformations. In particular, derivatives like 1,2-dibromo-4-iodobenzene are essential for reactions involving benzynes, showcasing its versatility in organic synthesis (Diemer, Leroux, & Colobert, 2011).
Electrocatalytic Fluorination
It's also used in the electrochemical fluorination of organosulfur compounds, demonstrating its utility in producing fluorinated compounds. This process, conducted in an ionic liquid, shows the potential for recycle use due to easy separation and sustained mediatory activity (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).
Role in Catalytic Processes
The compound is used in palladium-catalyzed aminocarbonylation reactions, a process essential for the formation of carboxamides and ketocarboxamides, highlighting its role in catalytic processes (Gergely et al., 2014).
Biodegradation Studies
Additionally, 1-(Difluoromethoxy)-4-iodobenzene's analogs, like difluorobenzenes, are studied for biodegradation, relevant in environmental chemistry and industrial applications (Moreira et al., 2009).
Halogen Bonding and Phosphorescence
The compound is instrumental in forming organic phosphorescent co-crystals, where it acts as a halogen bonding donor. This application is significant in material science for developing phosphorescent nano- or micro-materials (Gao et al., 2012).
properties
IUPAC Name |
1-(difluoromethoxy)-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNPQVHJUYEJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371765 | |
Record name | 1-(difluoromethoxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-iodobenzene | |
CAS RN |
128140-82-9 | |
Record name | 1-(Difluoromethoxy)-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128140-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(difluoromethoxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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